Bis(4-(9h-carbazol-9-yl)phenyl)diphenylsilane

Description

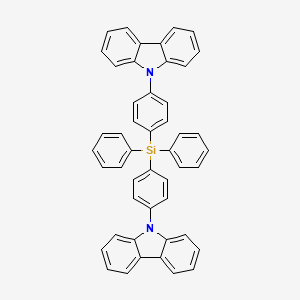

Bis(4-(9H-carbazol-9-yl)phenyl)diphenylsilane (abbreviated as SimCP2) is a silane-core bipolar host material widely used in organic light-emitting diodes (OLEDs), particularly for blue phosphorescent and thermally activated delayed fluorescence (TADF) systems. Its molecular structure features a central silicon atom bonded to two diphenyl groups and two 4-(9H-carbazol-9-yl)phenyl moieties (Figure 1, ) . The carbazole units act as electron donors, while the silane core enhances thermal stability and reduces aggregation-induced quenching. SimCP2 demonstrates high triplet energy (2.95 eV), a moderate dipole moment (2.37 D), and excellent charge-transport balance, making it suitable for hosting blue emitters like FIrpic [bis(2-(4,6-difluorophenyl)pyridinato-N,C2′)iridium picolinate] .

Key applications include high-efficiency blue OLEDs, where SimCP2 achieves an external quantum efficiency (EQE) of 17.7% and a power efficiency of 24.2 lm/W . Its synthetic versatility allows structural modifications to optimize device performance, as seen in derivatives like SimCP3 and SimCP4 .

Properties

IUPAC Name |

bis(4-carbazol-9-ylphenyl)-diphenylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H34N2Si/c1-3-15-37(16-4-1)51(38-17-5-2-6-18-38,39-31-27-35(28-32-39)49-45-23-11-7-19-41(45)42-20-8-12-24-46(42)49)40-33-29-36(30-34-40)50-47-25-13-9-21-43(47)44-22-10-14-26-48(44)50/h1-34H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDOBIJWMPMUWNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=C(C=C3)N4C5=CC=CC=C5C6=CC=CC=C64)C7=CC=C(C=C7)N8C9=CC=CC=C9C1=CC=CC=C18 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H34N2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00722674 | |

| Record name | 9,9'-[(Diphenylsilanediyl)di(4,1-phenylene)]di(9H-carbazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00722674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

666.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848464-60-8 | |

| Record name | 9,9'-[(Diphenylsilanediyl)di(4,1-phenylene)]di(9H-carbazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00722674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-(9H-carbazol-9-yl)phenyl)diphenylsilane typically involves the Ullmann condensation reaction. This reaction is carried out under an inert atmosphere using 18-crown-6 ether, copper, and potassium carbonate in 1,2-dichlorobenzene at 180°C for 72 hours . The reaction conditions are crucial to ensure the formation of the desired product with high purity.

Industrial Production Methods

Industrial production of Bis(4-(9H-carbazol-9-yl)phenyl)diphenylsilane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve consistent product quality. The purification of the compound is typically done through sublimation to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

Bis(4-(9H-carbazol-9-yl)phenyl)diphenylsilane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out to modify the electronic properties of the compound.

Substitution: The compound can undergo substitution reactions, particularly at the carbazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of carbazole derivatives, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

Overview

Bis(4-(9H-carbazol-9-yl)phenyl)diphenylsilane is an organic compound that has gained significant attention in the field of organic electronics due to its unique structural properties and excellent electroluminescent characteristics. This compound is primarily utilized in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Additionally, its potential applications in biological research further broaden its relevance.

Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

The compound is extensively used as a host material in OLEDs. Its structure facilitates efficient energy transfer from dopant molecules, enhancing electroluminescence and color purity. The ability of Bis(4-(9H-carbazol-9-yl)phenyl)diphenylsilane to maintain thermal stability and high charge mobility makes it a preferred choice for OLED applications .

Organic Photovoltaics (OPVs)

In OPVs, this compound serves as a charge transport material, improving the efficiency of energy conversion processes. Its favorable electronic properties allow for better charge separation and transport, which are critical for enhancing the overall performance of photovoltaic devices .

Organic Field-Effect Transistors (OFETs)

The semiconducting properties of Bis(4-(9H-carbazol-9-yl)phenyl)diphenylsilane make it suitable for use in OFETs. It contributes to improved charge carrier mobility, which is essential for the effective operation of these transistors .

Biological Research

While primarily known for its applications in electronics, the unique properties of Bis(4-(9H-carbazol-9-yl)phenyl)diphenylsilane have also sparked interest in biological research. Studies are exploring its potential as a fluorescent probe or in drug delivery systems due to its ability to interact with biological molecules .

Case Studies

Several studies highlight the effectiveness of Bis(4-(9H-carbazol-9-yl)phenyl)diphenylsilane in practical applications:

- OLED Performance Enhancement : Research demonstrated that incorporating this compound into OLED architectures significantly improved device efficiency and lifetime compared to traditional materials. Devices utilizing this compound exhibited higher brightness and lower operational voltages .

- Charge Transport Efficiency in OPVs : A study focused on the role of Bis(4-(9H-carbazol-9-yl)phenyl)diphenylsilane as a charge transport layer in OPVs showed marked improvements in power conversion efficiency due to enhanced charge mobility and reduced recombination losses .

- Stability Studies : Investigations into the thermal and electrochemical stability of devices incorporating this compound revealed that it maintains performance under various conditions, making it suitable for long-term applications in flexible electronics .

Mechanism of Action

The mechanism of action of Bis(4-(9H-carbazol-9-yl)phenyl)diphenylsilane in electronic applications involves its ability to facilitate efficient energy transfer. In OLEDs, the compound acts as a host material, providing a suitable matrix for energy transfer from dopant molecules, leading to enhanced electroluminescence and color purity . The molecular targets and pathways involved include the interaction of the compound with dopant molecules and the efficient transfer of energy within the electronic device.

Comparison with Similar Compounds

Silane-Core Carbazole/Pyridine Hybrids

SiCz3Py1, SiCz2Py2, and SiCz1Py3

These derivatives, reported by Choi et al., share a tetraphenylsilane core but vary in carbazole (donor) and pyridine (acceptor) substitution () :

- SiCz3Py1 : Three carbazole units, one pyridine.

- SiCz2Py2 : Two carbazole, two pyridine.

- SiCz1Py3 : One carbazole, three pyridine.

Key Differences :

- Triplet Energy : Pyridine’s electron-withdrawing nature lowers triplet energy compared to SimCP2. For example, SiCz2Py2 has a triplet energy of ~2.7 eV, limiting its use in deep-blue OLEDs .

- Charge Transport : Increasing pyridine content enhances electron transport but disrupts charge balance. SimCP2’s pure carbazole design ensures balanced hole/electron mobility.

- Device Performance : SimCP2 outperforms these hybrids in blue OLEDs due to higher triplet energy and optimized host-guest energy alignment .

Carbazole-Based Silane Derivatives with Variable Substituents

SimCP3-CH3, SimCP3-Ph, and SimCP4

These compounds, derived from SimCP2, incorporate additional carbazole units or substituents () :

- SimCP3-CH3 : Three carbazole units, methyl group on silicon.

- SimCP3-Ph : Three carbazole units, phenyl group on silicon.

- SimCP4 : Four carbazole units.

Comparison with SimCP2 :

| Property | SimCP2 | SimCP4 |

|---|---|---|

| Triplet Energy (eV) | 2.95 | 3.02 |

| Thermal Stability (°C) | >400 | >400 |

| Dipole Moment (D) | 2.37 | N/A |

| EQE (%) | 17.7 | 15.2 |

Analysis :

- Triplet Energy : SimCP4’s higher triplet energy (3.02 eV) suits deep-blue emission but complicates charge injection due to reduced solubility .

- Thermal Stability : All derivatives exhibit >400°C decomposition temperatures, ideal for vacuum-deposited OLEDs.

- Device Efficiency : SimCP2’s balanced structure ensures superior EQE (17.7%) compared to SimCP4 (15.2%), highlighting the trade-off between triplet energy and charge transport .

Non-Silane Carbazole Hosts

CBP and mCP

Common carbazole-based hosts without silane cores () :

- CBP (4,4′-bis(N-carbazolyl)-1,1′-biphenyl) : A benchmark host with a biphenyl backbone.

- mCP (1,3-bis(N-carbazolyl)benzene) : A meta-linked carbazole host.

Comparison with SimCP2 :

| Property | SimCP2 | CBP | mCP |

|---|---|---|---|

| Triplet Energy (eV) | 2.95 | 2.56 | 2.90 |

| Dipole Moment (D) | 2.37 | ~0.5 | 1.40 |

| EQE (%) | 17.7 | 10–12 | 14–15 |

Analysis :

- Triplet Energy : SimCP2’s higher triplet energy (2.95 eV) enables better confinement of excitons in blue emitters vs. CBP (2.56 eV) .

- Dipole Moment : SimCP2’s larger dipole moment (2.37 D) improves host-guest compatibility, reducing efficiency roll-off compared to mCP (1.40 D) .

- Thermal Stability : Silane core enhances SimCP2’s thermal robustness over CBP and mCP, which degrade below 400°C .

Biological Activity

Bis(4-(9H-carbazol-9-yl)phenyl)diphenylsilane (BCPDS) is a carbazole-based compound that has garnered attention in the fields of organic electronics and medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of BCPDS, focusing on its pharmacological implications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

BCPDS is characterized by its dual carbazole moieties linked through a diphenylsilane group. The molecular formula is , with a molecular weight of approximately 464.6 g/mol. The compound exhibits significant photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices .

The biological activity of BCPDS is primarily attributed to its ability to interact with various biomolecular targets. The carbazole units can engage in π-π stacking interactions with nucleic acids and proteins, potentially influencing cellular processes such as gene expression and enzyme activity. Additionally, the presence of the silane moiety may enhance the compound's solubility and stability in biological systems .

Biological Activities

Research has indicated that BCPDS exhibits several biological activities, which can be categorized as follows:

Antioxidant Activity

BCPDS has been shown to possess antioxidant properties, which are crucial for mitigating oxidative stress in cells. Studies indicate that compounds with carbazole structures can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

Antitumor Activity

The antitumor potential of BCPDS has been explored in various studies. It has been reported to inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that BCPDS significantly reduced the viability of breast cancer cells by inducing apoptosis via mitochondrial pathways .

Neuroprotective Effects

BCPDS may also exhibit neuroprotective effects. Research indicates that carbazole derivatives can protect neuronal cells from glutamate-induced toxicity, which is relevant for neurodegenerative diseases such as Alzheimer's . The neuroprotective activity is thought to be mediated through antioxidative mechanisms and modulation of inflammatory pathways.

Case Studies

- Antitumor Efficacy : In a study involving human breast cancer cell lines (MCF-7), BCPDS was administered at varying concentrations. The results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at concentrations above 10 µM. Flow cytometry analysis revealed an increase in early apoptotic cells, indicating that BCPDS effectively triggers apoptotic pathways .

- Neuroprotection : A neuroprotective assay using HT22 neuronal cells demonstrated that treatment with BCPDS at concentrations as low as 5 µM significantly reduced cell death induced by oxidative stress. The mechanism was linked to increased levels of glutathione and decreased reactive oxygen species (ROS) production .

Data Table: Biological Activities of BCPDS

Q & A

Basic: What are the recommended methodologies for synthesizing and characterizing Bis(4-(9H-carbazol-9-yl)phenyl)diphenylsilane?

Methodological Answer:

Synthesis typically involves Suzuki-Miyaura coupling or Ullmann reactions to attach carbazole moieties to the silane backbone. Reaction conditions (e.g., temperature, catalysts like Pd(PPh₃)₄) must be optimized using factorial design to account for steric hindrance from bulky carbazole groups . Characterization requires a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.

- Mass spectrometry (MS) for molecular weight validation.

- X-ray diffraction (XRD) to resolve crystallographic structure, critical for understanding π-π stacking in optoelectronic applications .

Reference: Carbazole derivative synthesis protocols in ; analytical methods in .

Basic: How do researchers ensure reproducibility in photophysical property measurements for this compound?

Methodological Answer:

Standardize solvent polarity, concentration, and excitation wavelengths to minimize environmental effects on absorption/emission spectra. Use time-resolved photoluminescence (TRPL) to quantify exciton lifetimes, ensuring consistent sample preparation (e.g., spin-coating parameters for thin films). Cross-validate results with density functional theory (DFT) calculations to correlate experimental and theoretical bandgap values .

Advanced: What strategies address contradictions in charge-carrier mobility data across different studies?

Methodological Answer:

Contradictions often arise from variations in thin-film morphology or measurement techniques (e.g., space-charge-limited current vs. field-effect transistor methods). To resolve:

- Perform atomic force microscopy (AFM) to correlate film roughness with mobility.

- Use grazing-incidence wide-angle X-ray scattering (GIWAXS) to analyze molecular packing.

- Replicate experiments under controlled humidity/temperature to isolate environmental factors .

Advanced: How can computational modeling guide the design of derivatives with improved thermal stability?

Methodological Answer:

Employ DFT to calculate bond dissociation energies (BDEs) and identify weak points (e.g., silane-carbazole linkages). Pair with thermogravimetric analysis (TGA) to validate decomposition thresholds. For experimental optimization, introduce electron-withdrawing substituents (e.g., -CF₃) to enhance thermal stability while monitoring glass transition temperatures (Tg) via differential scanning calorimetry (DSC) .

Advanced: What experimental designs mitigate batch-to-batch variability in OLED device performance?

Methodological Answer:

Adopt a split-plot factorial design to test variables hierarchically:

- Whole-plot factors: Vacuum deposition pressure, substrate temperature.

- Sub-plot factors: Dopant concentration, annealing time.

Use electroluminescence (EL) mapping to spatially resolve efficiency variations and correlate with morphological inhomogeneities .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Use fume hoods and PPE (gloves, goggles) to avoid dermal/ocular exposure, as carbazole derivatives may cause irritation .

- Store under inert gas (N₂/Ar) to prevent oxidation.

- Dispose of waste via certified hazardous material protocols, referencing SDS guidelines for silane-based compounds .

Advanced: How do researchers validate the role of this compound as a host material in triplet-harvesting OLEDs?

Methodological Answer:

- Compare photoluminescence quantum yields (PLQY) in doped vs. undoped films.

- Perform transient electroluminescence (TEL) to quantify triplet exciton utilization.

- Use magneto-electroluminescence (MEL) to study external magnetic field effects on device efficiency, linking results to spin-orbit coupling theories .

Advanced: What mechanistic studies resolve degradation pathways in accelerated aging tests?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.